Ethyl 5-hydroxyhexanoate
Overview
Description
Ethyl 5-hydroxyhexanoate, also known as hexanoic acid, 5-hydroxy, ethyl ester, is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . This compound is characterized by the presence of an ethyl ester group and a hydroxyl group attached to a hexanoic acid backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-hydroxyhexanoate can be synthesized through the esterification of 5-hydroxyhexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-hydroxyhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 5-oxohexanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 5-hydroxyhexanol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ethyl 5-oxohexanoate
Reduction: Ethyl 5-hydroxyhexanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-hydroxyhexanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, making it a valuable compound for research and development .
Comparison with Similar Compounds
Ethyl 5-hydroxyhexanoate can be compared with other similar compounds, such as:
Ethyl 6-hydroxyhexanoate: Similar in structure but with the hydroxyl group at a different position.
Ethyl 4-hydroxyhexanoate: Another positional isomer with the hydroxyl group at the fourth carbon.
Ethyl 5-oxohexanoate: An oxidized derivative with a carbonyl group instead of a hydroxyl group.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
ethyl 5-hydroxyhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQVKXFPYUHIIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497910 | |
Record name | Ethyl 5-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20266-62-0 | |
Record name | Ethyl 5-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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